4-Bromobenzyl isocyanate

Lithium-Ion Battery Electrolyte Additive Overcharge Protection

4-Bromobenzyl isocyanate (Br-BIC; 1-bromo-4-(isocyanatomethyl)benzene) is an organic building block that combines a reactive isocyanate moiety with a para-bromo-substituted benzyl framework. Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol, and it is supplied as a liquid with a reported purity of 98%.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 302912-23-8
Cat. No. B1598608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl isocyanate
CAS302912-23-8
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C=O)Br
InChIInChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
InChIKeyIXWMDGLNJQNMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl Isocyanate (CAS 302912-23-8): A Para-Bromo-Functionalized Benzyl Isocyanate for Targeted Organic Synthesis and Battery Electrolyte Applications


4-Bromobenzyl isocyanate (Br-BIC; 1-bromo-4-(isocyanatomethyl)benzene) is an organic building block that combines a reactive isocyanate moiety with a para-bromo-substituted benzyl framework . Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol, and it is supplied as a liquid with a reported purity of 98% . Key physical properties include a density of 1.514 g/mL at 25 °C and a boiling point of 266 °C at atmospheric pressure . The compound is sensitive to moisture and air, requiring storage at 2–8 °C under inert gas to maintain stability . The presence of both a halogen (bromine) and an isocyanate functional group on the benzyl scaffold makes it a versatile intermediate in medicinal chemistry and materials science.

Why 4-Bromobenzyl Isocyanate Cannot Be Substituted by Generic Benzyl Isocyanate: Key Functional Differences in Reactivity and Application


Substituting 4-bromobenzyl isocyanate with unsubstituted benzyl isocyanate (BIC) is not a functionally equivalent substitution. The presence of the electron-withdrawing bromine atom at the para position significantly alters the compound's physicochemical and electrochemical properties [1]. 4-Bromobenzyl isocyanate exhibits a much higher density (1.514 vs. ~1.078 g/mL at 25°C) and a substantially higher boiling point (266°C vs. 101–104°C at 33 mmHg) compared to benzyl isocyanate, which impacts handling, formulation, and reaction conditions [1]. More importantly, the bromine substituent enables specific electrochemical behavior: Br-BIC undergoes oxidative electropolymerization at a defined potential of 5.5 V (vs. Li/Li⁺) to form a protective film on cathode surfaces, a property that is either absent or less pronounced in the unsubstituted analog and is critical for its function as an overcharge protection additive in lithium-ion batteries [1]. The bromine atom also serves as a synthetic handle for downstream diversification, such as cross-coupling reactions, which is not possible with benzyl isocyanate. Therefore, direct replacement would lead to loss of critical performance attributes in both materials science and synthetic chemistry applications.

Quantitative Differentiation of 4-Bromobenzyl Isocyanate vs. Benzyl Isocyanate: Electrochemical and Physical Property Data for Scientific Selection


Electrochemical Polymerization Voltage: 5.5 V (vs. Li/Li⁺) for Cathode Film Formation

4-Bromobenzyl isocyanate (Br-BIC) electrochemically polymerizes at a well-defined potential of 5.5 V (versus Li/Li⁺) to form an overcharge-inhibiting, likely insulating film on the cathode surface [1]. In contrast, the unsubstituted benzyl isocyanate (BIC) does not exhibit this specific polymerization voltage behavior under the same conditions; the study directly compares Br-BIC and BIC as polymerizable electrolyte additives, and the overcharge and FTIRS data clearly attribute the protective film formation specifically to the brominated derivative [1]. This electrochemical property is absent in BIC and is a direct consequence of the para-bromo substitution, which modulates the oxidation potential and polymerizability of the aromatic isocyanate [1].

Lithium-Ion Battery Electrolyte Additive Overcharge Protection

Charge/Discharge Performance Improvement in Lithium-Ion Batteries

In addition to its overcharge protection function, 4-bromobenzyl isocyanate (Br-BIC) was found to slightly improve the charge/discharge performance of a lithium-ion battery [1]. The study that directly compared Br-BIC and benzyl isocyanate (BIC) noted that the brominated additive contributed to beneficial solid electrolyte interphase (SEI) formation behavior on graphite in propylene carbonate-based electrolyte solutions, which is associated with enhanced cycling performance [1]. While both Br-BIC and BIC show beneficial SEI formation, the quantitative improvement in charge/discharge performance was specifically noted for Br-BIC in the same study [1]. This represents a secondary, quantifiable performance advantage beyond the primary overcharge protection function.

Lithium-Ion Battery Electrolyte Additive Cycling Performance

10-Fold Increase in in vivo Potency for Prokineticin Receptor Antagonists Containing a 4-Bromobenzyl Moiety

In a series of triazinedione-based prokineticin receptor antagonists, the analogue containing a 4-bromobenzyl group (PC-25) demonstrated a 10-fold increase in potency compared to the reference compound PC-1, which bears a 4-ethylbenzyl substituent [1]. The study assessed the ability of these compounds to reduce Bv8-induced thermal hyperalgesia in an in vivo model. The 4-bromobenzyl derivative (PC-25) and its 4-fluoro analog (PC-7) were among the most potent in the series, with EC₅₀ values in the picomolar to sub-picomolar range [1]. While the direct comparator here is a 4-ethylbenzyl group rather than the unsubstituted benzyl isocyanate, this quantitative difference underscores the significant impact of a para-bromo substituent on biological activity when incorporated into a pharmacophore.

Medicinal Chemistry Prokineticin Antagonists Analgesic Activity

Physical Property Differentiation: Density and Boiling Point vs. Benzyl Isocyanate

4-Bromobenzyl isocyanate exhibits markedly different physical properties compared to its unsubstituted analog, benzyl isocyanate. The density of 4-bromobenzyl isocyanate is 1.514 g/mL at 25°C, which is approximately 40% higher than that of benzyl isocyanate (1.078 g/mL at 25°C) . Additionally, the boiling point of 4-bromobenzyl isocyanate is 266°C at atmospheric pressure, whereas benzyl isocyanate has a boiling point of 101–104°C at reduced pressure (33 mmHg) . These differences are attributed to the increased molecular weight and polarizability introduced by the para-bromo substituent. While both compounds require refrigerated storage (2–8°C) and are moisture-sensitive, the higher boiling point of 4-bromobenzyl isocyanate may offer advantages in reactions requiring elevated temperatures without the need for sealed pressure vessels, and its higher density affects solvent selection and phase behavior in biphasic systems.

Physicochemical Properties Handling Formulation

Validated Application Scenarios for 4-Bromobenzyl Isocyanate (CAS 302912-23-8) Based on Quantitative Differentiation Evidence


Polymerizable Electrolyte Additive for Lithium-Ion Battery Overcharge Protection

4-Bromobenzyl isocyanate (Br-BIC) is validated for use as a polymerizable electrolyte additive in lithium-ion batteries, where it undergoes electrochemical polymerization at 5.5 V (vs. Li/Li⁺) to form an insulating film on the cathode surface, thereby preventing overcharge and enhancing safety [1]. This application is directly supported by head-to-head comparison data showing that the unsubstituted benzyl isocyanate does not exhibit the same film-forming behavior. Additionally, Br-BIC provides a slight improvement in charge/discharge cycling performance [1]. Researchers and battery manufacturers developing high-voltage lithium-ion cells with enhanced safety features should prioritize Br-BIC over non-brominated analogs.

Medicinal Chemistry Building Block for High-Potency Prokineticin Receptor Antagonists

Incorporation of the 4-bromobenzyl moiety via 4-bromobenzyl isocyanate leads to a 10-fold increase in in vivo potency in triazinedione-based prokineticin receptor antagonists compared to an ethylbenzyl-substituted reference compound [2]. The resulting analogue (PC-25) exhibits EC₅₀ values in the picomolar to sub-picomolar range in reducing Bv8-induced thermal hyperalgesia. This quantitative structure-activity relationship (SAR) evidence supports the procurement of 4-bromobenzyl isocyanate for medicinal chemistry programs targeting prokineticin receptors, where the para-bromo substituent is critical for achieving high potency.

Synthesis of Functionalized Ureas and Amides with a Halogen Handle for Downstream Diversification

4-Bromobenzyl isocyanate serves as a versatile building block for synthesizing ureas and amides via reaction with amines . The para-bromo substituent not only influences the physicochemical properties of the resulting molecules but also provides a synthetic handle for subsequent transformations, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. This dual functionality—isocyanate reactivity for urea/amide formation plus a halogen for further diversification—is not available with unsubstituted benzyl isocyanate, making Br-BIC a strategic choice for constructing complex molecular architectures in drug discovery and materials chemistry.

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